molecular formula C15H15ClN2OS B1195471 2-Chloro-10H-phenothiazine-10-propanamine 5-oxide CAS No. 2232-49-7

2-Chloro-10H-phenothiazine-10-propanamine 5-oxide

Cat. No. B1195471
CAS RN: 2232-49-7
M. Wt: 306.8 g/mol
InChI Key: YGJLHHBXRHEYRU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of phenothiazine derivatives often involves multi-step chemical processes. For example, the nitration of 2-chloro-10-methylphenothiazine yields mono-nitro compounds identified as sulfoxides and sulfones, where substitution occurs at the seven position, supported by NMR and X-ray crystal structure analyses (Jovanovic et al., 1986). Similarly, derivatives like 2-Chloro-10H-phenothiazine-10-propanamine 5-oxide can be synthesized through related processes involving specific substitutions and modifications.

Molecular Structure Analysis

The molecular structure of phenothiazine derivatives, including 2-Chloro-10H-phenothiazine-10-propanamine 5-oxide, is characterized by the presence of nitrogen and sulfur atoms in a tricyclic system. X-ray crystallography and NMR spectroscopy are commonly used to determine the structural configurations and substituent positions. For instance, the crystal structure analysis of 2-chloro-7-nitro-10-methylphenothiazine 5-oxide revealed a “pseudo-axial” configuration of the sulfoxide group, indicating the structural complexity of such derivatives (Jovanovic et al., 1986).

Chemical Reactions and Properties

Phenothiazine derivatives undergo various chemical reactions, including nitration, halogenation, and oxidation. These reactions can lead to the formation of sulfoxides, sulfones, and other substituted derivatives. The reactivity is influenced by the electron-donating or withdrawing nature of substituents and the presence of the sulfoxide group, as seen in the nitration products of 2-chloro-10-methylphenothiazine (Jovanovic et al., 1986).

Scientific Research Applications

Conformational and Molecular Studies

  • N,N-Dimethyl-3-(10H-phenothiazin-10-yl)-1-propanamine has been studied for its conformational behavior, vibrational wave numbers, and molecular docking potential, indicating potential inhibitory activity against Plasmodium falciparum (Resmi et al., 2016).

Anticancer Properties

  • Phenothiazine derivatives demonstrate high activity against the breast cancer cell line MCF7, suggesting potential therapeutic applications in cancer treatment (Ahmed et al., 2018).

Spectroscopic Characterization

  • Unique structures derived from the phosphorylation reaction of 10H-phenothiazine, such as 5,5-dimethyl-2-(10H-phenothiazin-10-yl)-1,3,2-dioxaphosphinane 2-oxide, have been isolated and characterized, displaying interesting phosphorescence properties (Swoboda et al., 2022).

Neuroprotective Potential

  • N-(3-chloro-10H-phenothiazin-10-yl)-3-(dimethylamino)propanamide has shown efficacy as a neuroprotectant and selective butyrylcholinesterase inhibitor, offering potential treatment avenues for neurological disorders such as Alzheimer's disease (González-Muñoz et al., 2011).

Redox Shuttle Additives in Batteries

  • Certain phenothiazine molecules have been found to be stable redox shuttle additives in lithium-ion batteries, demonstrating their utility in protecting against overcharge and overdischarge (Buhrmester et al., 2006).

Dye-Sensitized Solar Cells

  • 10H-phenothiazine-based dyes have been identified as efficient for dye-sensitized solar cells (DSSCs), showcasing the importance of phenothiazines in renewable energy technologies (Huang et al., 2016).

Safety And Hazards

While specific safety and hazard information for 2-Chloro-10H-phenothiazine-10-propanamine 5-oxide is not available, general precautions should be taken while handling it. These include avoiding contact with skin and eyes, preventing the formation of dust and aerosols, and using non-sparking tools .

properties

IUPAC Name

3-(2-chloro-5-oxophenothiazin-10-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2OS/c16-11-6-7-15-13(10-11)18(9-3-8-17)12-4-1-2-5-14(12)20(15)19/h1-2,4-7,10H,3,8-9,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJLHHBXRHEYRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=C(S2=O)C=CC(=C3)Cl)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70944967
Record name 10-(3-Aminopropyl)-2-chloro-5lambda~4~-phenothiazin-5(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70944967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-10H-phenothiazine-10-propanamine 5-oxide

CAS RN

2232-49-7
Record name 10H-Phenothiazine-10-propanamine, 2-chloro-, 5-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2232-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Didemethylchlorpromazine sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002232497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-(3-Aminopropyl)-2-chloro-5lambda~4~-phenothiazin-5(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70944967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIDEMETHYLCHLORPROMAZINE SULFOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZ7MCA8TJH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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